molecular formula C16H17N3O4S2 B2572070 3-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 893376-08-4

3-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2572070
CAS No.: 893376-08-4
M. Wt: 379.45
InChI Key: IWHJJHWNCBNGDN-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C16H17N3O4S2 and its molecular weight is 379.45. The purity is usually 95%.
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Biological Activity

The compound 3-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one belongs to the thieno[3,2-d]pyrimidine class of compounds. This class has garnered attention due to its diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions that include the formation of the thienopyrimidine core followed by functionalization at various positions. The compound can be synthesized through a series of reactions involving starting materials such as 2-methoxyethylamine and 4-nitrobenzyl chloride under appropriate conditions (e.g., base catalysis) to yield the final product.

Antitumor Activity

Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, the compound 12e , a structural analog, showed remarkable antiproliferative activity against various cancer cell lines such as SU-DHL-6 and K562 with IC50 values of 0.55 μM and 1.68 μM respectively . This suggests that similar compounds may also possess potent antitumor effects.

Table 1: Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundCell LineIC50 (μM)CC50 (μM)
12eSU-DHL-60.5515.09
12eWSU-DLCL-20.95-
12eK5621.68-

The mechanism by which thieno[3,2-d]pyrimidines exert their biological effects often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, some derivatives have been identified as inhibitors of 17β-hydroxysteroid dehydrogenase , an enzyme involved in steroid metabolism which is crucial in various cancers . The inhibition leads to altered hormone levels that can affect tumor growth.

Case Studies

  • Inhibition of Cancer Cell Migration : A study highlighted that certain thieno[3,2-d]pyrimidine derivatives could significantly reduce the migration of SU-DHL-6 cells in a concentration-dependent manner. This effect was attributed to the induction of apoptosis and morphological changes in the cells .
  • Pharmacological Profiling : In another evaluation, several thieno[3,2-d]pyrimidines were tested for their ability to inhibit phosphodiesterase type 4 (PDE4), which is implicated in inflammatory responses and cancer progression . Compounds exhibiting high PDE4 inhibition were further optimized for better efficacy.

Properties

IUPAC Name

3-(2-methoxyethyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S2/c1-23-8-7-18-15(20)14-13(6-9-24-14)17-16(18)25-10-11-2-4-12(5-3-11)19(21)22/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHJJHWNCBNGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(CCS2)N=C1SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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